2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2S/c1-18-12-13-21(29)14-22(18)30-25(34)17-36-28-32-24-15-23(20-10-6-3-7-11-20)31-26(24)27(35)33(28)16-19-8-4-2-5-9-19/h2-15,31H,16-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKCIHCVUNWECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the benzyl and phenyl groups. The final steps involve the addition of the sulfanyl and acetamide groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the oxo group to a hydroxyl group.
Substitution: Various substituents can be introduced at different positions on the pyrrolo[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo-pyrimidines exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The sulfanyl group in the compound may contribute to its antimicrobial activity. Research has shown that compounds with similar structures can effectively combat bacterial infections.
- Data Table : Antimicrobial efficacy against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Studies have suggested that pyrrolo-pyrimidine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Case Study : Research featured in Neuroscience Letters showed that compounds with similar structures protected neuronal cells from oxidative stress-induced apoptosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as kinases and phosphodiesterases.
Wirkmechanismus
The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The target compound shares structural homology with several pyrrolo-pyrimidine and thieno-pyrimidine derivatives. Key comparisons include:
Key Observations :
- Substituent Effects : The 5-chloro-2-methylphenyl group in the target compound may enhance lipophilicity compared to 2-methylphenyl () or dimethylphenyl () analogs.
- Functional Group Diversity : The sulfanyl-acetamide linker is conserved across analogs, suggesting its role in scaffold stability or target interaction.
Yield and Efficiency :
Bioactivity and Therapeutic Potential
- Anticancer Activity : Pyrrolo-pyrimidine derivatives (e.g., ) are explored as kinase inhibitors or DNA intercalators. The chloro and methyl groups in the target compound may enhance cytotoxicity by promoting DNA alkylation.
- Ferroptosis Induction: highlights ferroptosis-inducing compounds (FINs) in oral cancer.
- Metabolic Stability : The 5-chloro-2-methylphenyl group may reduce metabolic degradation compared to unhalogenated analogs (e.g., ).
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~525.03 | 4.2 (estimated) | <0.1 (DMSO) |
| CAS 477313-48-7 | ~511.98 | 5.1 | <0.05 (DMSO) |
| CAS 379236-68-7 | ~492.59 | 3.8 | 0.2 (DMSO) |
<sup>*</sup>Calculated using fragment-based methods.
Biologische Aktivität
The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide is a derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolo[3,2-d]pyrimidine core.
- A benzyl group contributing to lipophilicity.
- A chloro-substituted phenyl moiety enhancing biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. In particular:
- Cell Proliferation Inhibition : Compounds within this class have demonstrated significant antiproliferative activity across various cancer cell lines. For example, some derivatives showed EC50 values ranging from 0.014 to 14.5 μM against different cancer cell types .
- Mechanism of Action : The mechanism often involves cell cycle arrest at the G2/M phase without triggering apoptosis, indicating a unique pathway for inducing cancer cell death . This suggests that the compound may alter cellular processes that lead to tumor growth inhibition.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits:
- Rapid Metabolism : A half-life around 32.7 minutes was observed for some derivatives, suggesting quick systemic clearance .
- Toxicity Profile : Maximum tolerated doses (MTD) in animal models ranged from 5 to 40 mg/kg, indicating a balance between efficacy and safety that is comparable to established chemotherapeutics .
Comparative Biological Activity
Case Studies
In a recent investigation into pyrrolo[3,2-d]pyrimidine derivatives:
Q & A
Basic: What synthetic routes are recommended for optimizing the yield of this compound?
Answer:
The synthesis of this compound involves multi-step organic reactions, including cyclization of pyrrolo-pyrimidine cores, sulfanyl group introduction, and amide coupling. Key steps:
- Cyclization: Use a base-catalyzed cyclization (e.g., KOH/EtOH) to form the pyrrolo[3,2-d]pyrimidine scaffold .
- Sulfanyl Group Incorporation: Thiolation via nucleophilic substitution (e.g., NaSH or thiourea under reflux) .
- Amide Coupling: Employ carbodiimide-based coupling (EDC/HOBt) with N-(5-chloro-2-methylphenyl)acetamide .
Optimization Tips: - Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .
- Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to minimize side products .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Advanced methods include:
- Molecular Dynamics (MD): Simulate ligand-protein binding using AMBER or GROMACS. Parameterize the compound’s force field with Gaussian09 (B3LYP/6-31G*) .
- Docking Studies: Use AutoDock Vina to screen against kinase domains (e.g., JAK2 or EGFR). Validate with experimental IC50 data .
- QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity .
Basic: What analytical techniques are critical for characterizing purity and structure?
Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of the pyrrolo-pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- HPLC-MS: Use ESI+ mode to detect [M+H]+ ions (theoretical m/z: ~550–560) and quantify purity (>98%) .
- Elemental Analysis: Verify C, H, N, S content (calculated: C 62.1%, H 4.5%, N 12.7%, S 5.8%) .
Advanced: How to resolve contradictions between spectral data and computational predictions?
Answer:
Discrepancies (e.g., unexpected NMR shifts or docking poses) require:
- Crystallography: Obtain single-crystal X-ray data (Mo Kα radiation, 298 K) to validate stereochemistry .
- DFT Calculations: Compare experimental IR/Raman spectra with B3LYP/6-311++G**-level simulations .
- Dynamic NMR: Probe conformational flexibility in solution (e.g., variable-temperature ¹H NMR) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Kinase Inhibition: Use ADP-Glo™ assays (Promega) with recombinant kinases (e.g., 10 µM compound, 1 hr incubation) .
- Cytotoxicity: Test against cancer cell lines (IC50 via MTT assay; 48–72 hr exposure) .
- Solubility: Measure kinetic solubility in PBS (pH 7.4) using nephelometry .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., benzyl → pyridyl) to assess steric/electronic effects .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., sulfanyl group) .
- Metabolic Stability: Incubate derivatives with liver microsomes (human/rat) and quantify half-life via LC-MS/MS .
Basic: How to troubleshoot low yields in the final amide coupling step?
Answer:
Common issues and solutions:
- Activation Failure: Ensure fresh EDC and HOBt; pre-activate carboxylate for 10–15 min .
- Solvent Choice: Switch from DMF to DCM if racemization occurs .
- Workup: Extract unreacted reagents with saturated NaHCO3 and brine .
Advanced: Can AI-driven flow chemistry improve synthesis scalability?
Answer:
Yes. Implement:
- Continuous-Flow Reactors: Optimize residence time and temperature via MATLAB/COMSOL simulations .
- Machine Learning: Train models on historical reaction data (yield, purity) to predict optimal conditions .
- Real-Time Analytics: Integrate inline FTIR or Raman for immediate feedback .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Toxicity Screening: Review SDS for acute toxicity (e.g., LD50 in rodents) .
- PPE: Use nitrile gloves, lab coat, and fume hood for powder handling .
- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How to validate crystallographic data against theoretical models?
Answer:
- Hirshfeld Surface Analysis: Compare experimental (X-ray) and DFT-calculated intermolecular interactions (e.g., H-bonds, π-stacking) .
- Rietveld Refinement: Use TOPAS-Academic to assess crystallite size/disorder .
- Thermal Analysis: Correlate DSC/TGA data (melting point, decomposition) with lattice energy calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
